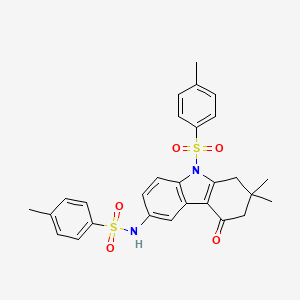
N-(2,2-dimethyl-4-oxo-9-tosyl-2,3,4,9-tetrahydro-1H-carbazol-6-yl)-4-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,2-dimethyl-4-oxo-9-tosyl-2,3,4,9-tetrahydro-1H-carbazol-6-yl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C28H28N2O5S2 and its molecular weight is 536.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2,2-dimethyl-4-oxo-9-tosyl-2,3,4,9-tetrahydro-1H-carbazol-6-yl)-4-methylbenzenesulfonamide is a complex organic compound with potential therapeutic applications. Its structure suggests possible interactions with biological targets, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a carbazole core substituted with a tosyl group and a sulfonamide moiety. The structural complexity allows for diverse interactions with biological macromolecules.
Anticancer Properties
Recent studies have highlighted the anticancer potential of carbazole derivatives. For instance, N-substituted carbazole derivatives have shown significant cytotoxic effects against various cancer cell lines. In particular, compounds similar to the target compound exhibited IC50 values indicating potent activity against A549 lung carcinoma and C6 glioma cell lines .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 46 | C6 | 5.9 |
| 47 | A549 | 25.7 |
The presence of bulky substituents at the N-position of carbazole has been correlated with enhanced neuroprotective and anticancer activities .
Neuroprotective Effects
Compounds derived from carbazole have demonstrated neuroprotective effects against oxidative stress-induced neuronal damage. For example, certain derivatives were effective at concentrations as low as 3 µM in protecting HT22 neuronal cells from glutamate-induced injury . The mechanism appears to involve antioxidative properties that do not rely on glutathione pathways.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression and neurodegeneration.
- Induction of Apoptosis : The ability to trigger programmed cell death in cancer cells has been documented for related carbazole derivatives.
- Antioxidant Activity : The compound may exhibit radical scavenging properties that protect neuronal cells from oxidative stress.
Case Studies
A notable study investigated the effects of various N-substituted carbazole derivatives on cancer cell lines. The results indicated that modifications to the carbazole structure significantly influenced cytotoxicity and selectivity towards specific cancer types .
Another research highlighted the neuroprotective effects of these derivatives in models of oxidative stress. The findings suggested that compounds with specific substituents could effectively mitigate neuronal damage while maintaining low toxicity profiles .
属性
IUPAC Name |
N-[7,7-dimethyl-9-(4-methylphenyl)sulfonyl-5-oxo-6,8-dihydrocarbazol-3-yl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O5S2/c1-18-5-10-21(11-6-18)36(32,33)29-20-9-14-24-23(15-20)27-25(16-28(3,4)17-26(27)31)30(24)37(34,35)22-12-7-19(2)8-13-22/h5-15,29H,16-17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVACPEJPPBLDJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C4=C3C(=O)CC(C4)(C)C)S(=O)(=O)C5=CC=C(C=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













